(Z)-N'-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide
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Overview
Description
(Z)-N’-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide is a synthetic organic compound that features a piperidine ring, a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.
Introduction of the Methoxymethyl Group: This step involves the alkylation of the piperidine nitrogen with methoxymethyl chloride under basic conditions.
Formation of the Acetimidamide Moiety: The final step involves the reaction of the methoxymethylpiperidine with an appropriate nitrile, followed by hydrolysis to yield the desired imidamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imidamide moiety to an amine.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving piperidine derivatives.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar ring structure.
Methoxymethylpiperidine: Lacks the imidamide moiety but shares the methoxymethyl group.
Acetimidamide: Contains the imidamide moiety but lacks the piperidine ring.
Uniqueness
(Z)-N’-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide is unique due to its combination of a piperidine ring, a methoxymethyl group, and an imidamide moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H19N3O2 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N'-hydroxy-2-[3-(methoxymethyl)piperidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C9H19N3O2/c1-14-7-8-3-2-4-12(5-8)6-9(10)11-13/h8,13H,2-7H2,1H3,(H2,10,11) |
InChI Key |
BYKOQDNTKLIEAL-UHFFFAOYSA-N |
Isomeric SMILES |
COCC1CCCN(C1)C/C(=N/O)/N |
Canonical SMILES |
COCC1CCCN(C1)CC(=NO)N |
Origin of Product |
United States |
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